Vidarabine sodium phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vidarabine sodium phosphate can be synthesized through a bi-enzymatic process involving uridine phosphorylase from Clostridium perfringens and purine nucleoside phosphorylase from Aeromonas hydrophila . The process involves the conversion of arabinosyluracil and adenine into vidarabine, followed by phosphorylation to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving vidarabine phosphate in water and adjusting the pH to 7.4 using sodium hydroxide . The solution is then sterilized and stored under controlled conditions to ensure stability .
Chemical Reactions Analysis
Types of Reactions: Vidarabine sodium phosphate undergoes several types of chemical reactions, including phosphorylation, hydrolysis, and oxidation .
Common Reagents and Conditions:
Phosphorylation: Enzymatic phosphorylation using kinases.
Hydrolysis: Acidic or basic conditions can hydrolyze this compound to vidarabine.
Oxidation: Oxidizing agents can convert this compound to its oxidized forms.
Major Products:
Phosphorylation: Vidarabine triphosphate (ara-ATP).
Hydrolysis: Vidarabine.
Oxidation: Oxidized derivatives of vidarabine.
Scientific Research Applications
Vidarabine sodium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleoside analogues and their reactions.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Employed as an antiviral agent in the treatment of herpes simplex and varicella-zoster infections.
Industry: Utilized in the production of antiviral drugs and formulations.
Mechanism of Action
Vidarabine sodium phosphate exerts its antiviral effects by interfering with viral DNA synthesis . It is phosphorylated to its active form, vidarabine triphosphate (ara-ATP), which inhibits viral DNA polymerase and terminates the growing viral DNA chain . This prevents the formation of phosphodiester bridges between bases, leading to destabilization of the viral DNA strands .
Comparison with Similar Compounds
Vidarabine sodium phosphate is unique among nucleoside analogues due to its specific structure and mechanism of action . Similar compounds include:
Acyclovir: Another antiviral agent that inhibits viral DNA polymerase but requires triphosphorylation to be active.
Ganciclovir: Similar to acyclovir, it is used to treat cytomegalovirus infections and also requires triphosphorylation.
This compound stands out due to its ability to inhibit viral DNA polymerase at the diphosphate level, unlike other nucleoside analogues that require triphosphorylation .
Properties
CAS No. |
71002-10-3 |
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Molecular Formula |
C10H12N5Na2O7P |
Molecular Weight |
391.19 g/mol |
IUPAC Name |
disodium;[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7+,10-;;/m1../s1 |
InChI Key |
QGXLVXZRPRRCRP-MMGZGRSYSA-L |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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